Cas no 932-30-9 (2-(Aminomethyl)phenol)

2-(Aminomethyl)phenol structure
2-(Aminomethyl)phenol structure
Produktname:2-(Aminomethyl)phenol
CAS-Nr.:932-30-9
MF:C7H9NO
MW:123.152461767197
MDL:MFCD00870498
CID:40308
PubChem ID:329784114

2-(Aminomethyl)phenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(Aminomethyl)phenol
    • 2-Hydroxybenzylamine
    • 4-Nitrophenyl trifluoroacetate
    • (Aminomethyl)phenol
    • o-hydroxybenzylamine
    • 2-aminomethylphenol
    • 696R5N4NRM
    • o-aminomethylphenol
    • o-hydroxy-benzylamine
    • 2-Aminomethyl-phenol
    • PubChem7383
    • Phenol,(aminomethyl)-
    • 2-(aminomethyl)-phenol
    • Phenol, (aminomethyl)-
    • 2-HOBA
    • KPRZOPQOBJRYSW-UHFFFAOYSA-N
    • 2-(aminomethyl)phenol, AldrichCPR
    • CS-D
    • 2-(Aminomethyl)phenol (ACI)
    • o-Cresol, α-amino- (6CI, 7CI, 8CI)
    • 2-Hydroxybenzenemethanamine
    • NSC 127870
    • Salicylamine
    • CHEMBL155572
    • EN300-64465
    • AM83184
    • SCHEMBL110156
    • A844480
    • CHEMBL3114402
    • 2-Hydroxybenzyl amine
    • MB01565
    • FT-0652646
    • NoName_3497
    • J-506197
    • UNII-696R5N4NRM
    • AC-30803
    • 2-HYDROXYLBENZYLAMINE
    • NS00042240
    • PS-3546
    • 932-30-9
    • DTXSID70902921
    • AKOS000126449
    • DB14855
    • NSC-127870
    • EINECS 256-534-1
    • BDBM50446752
    • HY-34350
    • NSC127870
    • MFCD00870498
    • 50312-64-6
    • 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine
    • CS-D1655
    • EINECS 213-249-7
    • SY018673
    • STR07386
    • DB-079497
    • phenol, 2-aminomethyl-
    • DB-257882
    • MDL: MFCD00870498
    • Inchi: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
    • InChI-Schlüssel: KPRZOPQOBJRYSW-UHFFFAOYSA-N
    • Lächelt: OC1C(CN)=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 123.06800
  • Monoisotopenmasse: 123.068
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 85
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • XLogP3: 0.5
  • Topologische Polaroberfläche: 46.2

Experimentelle Eigenschaften

  • Farbe/Form: Cryst.
  • Dichte: 1.141
  • Schmelzpunkt: 127-131 ºC
  • Siedepunkt: 245℃ at 760 mmHg
  • Flammpunkt: 102℃
  • Brechungsindex: 1.593
  • PSA: 46.25000
  • LogP: 1.55120
  • FEMA: 3184
  • Löslichkeit: Leicht löslich in Wasser

2-(Aminomethyl)phenol Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S37/39
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:IRRITANT
  • Risikophrasen:R36/37/38

2-(Aminomethyl)phenol Zolldaten

  • HS-CODE:2922299090
  • Zolldaten:

    China Zollkodex:

    2922299090

    Übersicht:

    2922299090. Andere Aminogruppen (Naphthol\Phenol) und Ether\Ester [einschließlich ihrer Salze, ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten]. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

    Zusammenfassung:

    2922299090. andere Amino-Naphthole und andere Amino-Phenole, ausgenommen solche, die mehr als eine Art Sauerstofffunktion, ihre Ether und Ester enthalten; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

2-(Aminomethyl)phenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-64465-0.05g
2-(aminomethyl)phenol
932-30-9 95%
0.05g
$19.0 2023-02-13
Enamine
EN300-64465-0.5g
2-(aminomethyl)phenol
932-30-9 95%
0.5g
$19.0 2023-02-13
Enamine
EN300-64465-5.0g
2-(aminomethyl)phenol
932-30-9 95%
5.0g
$75.0 2023-02-13
abcr
AB234600-1 g
2-(Aminomethyl)phenol, 95%; .
932-30-9 95%
1g
€121.70 2023-04-27
eNovation Chemicals LLC
D375482-10g
2-(Aminomethyl)phenol
932-30-9 97%
10g
$480 2024-05-24
Key Organics Ltd
PS-3546-25G
2-(Aminomethyl)phenol
932-30-9 >95%
25g
£300.00 2025-02-09
eNovation Chemicals LLC
D574072-25g
2-(Aminomethyl)phenol
932-30-9 97%
25g
$800 2023-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65248-500mg
2-HOBA
932-30-9 98%
500mg
¥944.00 2023-09-08
abcr
AB234600-10 g
2-(Aminomethyl)phenol, 95%; .
932-30-9 95%
10g
€246.90 2022-06-11
Chemenu
CM117590-25g
2-(Aminomethyl)phenol
932-30-9 95+%
25g
$327 2021-06-17

2-(Aminomethyl)phenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method
Chen, Wen; Ren, Jian; Wang, Minshou; Dang, Lingjing; Shen, Xianfu; et al, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referenz
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel ;  2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ;  < 10 °C; 2 h, 10 °C → 0 °C
Referenz
Preparation of o-hydroxybenzylamine
, China, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  18 h, rt
Referenz
Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems
Mestichelli, Paola; Scott, Matthew J.; Galloway, Warren R. J. D.; Selwyn, Jamie; Parker, Jeremy S.; et al, Organic Letters, 2013, 15(21), 5448-5451

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ruthenium Solvents: Water ;  6 h, 10 bar, 90 °C
Referenz
Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived molecules
Gokhale, Tejas A.; Raut, Amol B.; Bhanage, Bhalchandra M., Molecular Catalysis, 2021, 510,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referenz
Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan
Kamei, Katsuhide; Maeda, Noriko; Nomura, Kayoko; Shibata, Makoto; Katsuragi-Ogino, Ryoko; et al, Bioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc ;  0.5 h, rt
Referenz
The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation
Cao, Yu-Qing; Liu, Rui-Yan; Qu, An-Li; Jin, Yuan-Yuan, Organic Chemistry: An Indian Journal, 2009, 5(4), 412-415

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Ruthenium (boron nitride support) ,  Boron nitride Solvents: Methanol ,  Water ;  12 h, 1.0 MPa, 90 °C
Referenz
Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds
Gao, Mingxia; Jia, Xiuquan; Ma, Jiping; Fan, Xiaomeng; Gao, Jin; et al, Green Chemistry, 2021, 23(18), 7115-7121

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referenz
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Alumina ,  Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ;  2 min, rt
Referenz
A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system
Zeynizadeh, Behzad; Kouhkan, Mehri, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Carbon Solvents: Methanol ,  Water
Referenz
The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II)
Sakata, Kazunori; Tachifuji, Yukihiro; Hashimoto, Mamoru, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  1.5 h, 90 bar, 100 °C
Referenz
Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity
Selva, Maurizio; Tundo, Pietro; Perosa, Alvise; Dall'Acqua, Federico, Journal of Organic Chemistry, 2005, 70(7), 2771-2777

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 30 min, rt; 45 min, 40 °C; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, -20 °C
Referenz
Process for preparation of α-amino acid esters
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium amalgam Solvents: Ethanol ,  Water ;  neutralized, < 55 °C
1.2 Reagents: Hydrochloric acid ;  neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ;  rt
Referenz
Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff bases
Moustafa, M. E., Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referenz
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ;  0.5 h, reflux
Referenz
First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex
Zeynizadeh, Behzad; Zahmatkesh, Karam, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ;  0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C
Referenz
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters
Ke, Da; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(16),

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Oxalic acid Catalysts: Iron oxide (Fe3O4) ,  Palladium ,  Titania ;  1.5 h, rt
Referenz
Preparation of a magnetic mesoporous Fe3O4-Pd@TiO2 photocatalyst for the efficient selective reduction of aromatic cyanides
Zhao, Ziming; Long, Yu; Luo, Sha; Wu, Wei; Ma, Jiantai, New Journal of Chemistry, 2019, 43(16), 6294-6302

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia
, World Intellectual Property Organization, , ,

2-(Aminomethyl)phenol Raw materials

2-(Aminomethyl)phenol Preparation Products

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Amadis Chemical Company Limited
(CAS:932-30-9)2-(Aminomethyl)phenol
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Reinheit:99%
Menge:25g
Preis ($):232.0